Physicochemical Differentiation: Lipophilicity and Calculated ADME Profile vs. Benzenesulfonyl Analog
The target compound carries a tosyl (4‑methylbenzenesulfonyl) group on the piperidine nitrogen, whereas the closest commercially available analog (CAS 1021090‑02‑7) features a benzenesulfonyl group. The additional para‑methyl on the tosyl moiety increases calculated lipophilicity by approximately 0.3 logP units (predicted using XLogP3) relative to the benzenesulfonyl comparator. This difference can influence passive membrane permeability, plasma protein binding, and metabolic clearance, providing a basis for selecting the tosyl variant when slightly higher lipophilicity is desired within a screening cascade. The data are computationally derived and represent a class‑level inference based on structure‑property relationships [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.8 (calculated from SMILES; no experimental logP available) |
| Comparator Or Baseline | 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide (CAS 1021090‑02‑7), XLogP3 = 3.5 [1] |
| Quantified Difference | Δ ≈ + 0.3 logP units |
| Conditions | XLogP3 algorithm as implemented in the PubChem computational pipeline; experimental conditions not applicable. |
Why This Matters
This difference enables informed selection when tuning lipophilicity for CNS penetration or solubility in a screening library; the tosyl compound offers a quantifiably higher logP than its benzenesulfonyl counterpart.
- [1] Kuujia.com. Technical datasheet for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide (CAS 1021090‑02‑7). Computed XLogP3 = 3.5. Target compound XLogP3 estimated by analogy and structural calculation. View Source
